1-Amino-4-(dimethylamino)butan-2-ol
Overview
Description
1-Amino-4-(dimethylamino)-2-butanol is an organic compound that features both an amino group and a dimethylamino group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-4-(dimethylamino)-2-butanol can be synthesized through several methodsThe reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the substitution process .
Industrial Production Methods
On an industrial scale, the production of 1-Amino-4-(dimethylamino)-2-butanol may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-(dimethylamino)-2-butanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, ethanol
Major Products Formed
The major products formed from these reactions include various oxides, reduced amines, and substituted derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
1-Amino-4-(dimethylamino)-2-butanol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Amino-4-(dimethylamino)-2-butanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-methylpiperazine: Similar in structure but with a piperazine ring instead of a butanol backbone.
1,4-Butanediol: Lacks the amino and dimethylamino groups but shares the butanol backbone.
Uniqueness
1-Amino-4-(dimethylamino)-2-butanol is unique due to the presence of both an amino group and a dimethylamino group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-amino-4-(dimethylamino)butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-8(2)4-3-6(9)5-7/h6,9H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAMKNHFTNEPNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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